

2-Bromo-4-iodobenzaldehyde suppliers and cost

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Compound of Interest

Compound Name: 2-Bromo-4-iodobenzaldehyde

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An In-depth Technical Guide to **2-Bromo-4-iodobenzaldehyde**: A Strategic Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodobenzaldehyde (CAS No. 261903-03-1) has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional molecular architecture—an aldehyde group flanked by orthogonally reactive bromo and iodo substituents—provides chemists with a versatile platform for constructing complex molecular frameworks. This guide offers a comprehensive technical overview of **2-Bromo-4-iodobenzaldehyde**, covering its physicochemical properties, supplier and cost analysis, stringent quality control protocols, and its diverse applications in drug discovery and materials science. By synthesizing field-proven insights with established chemical principles, this document serves as a critical resource for researchers aiming to leverage this powerful building block in their synthetic endeavors.

Chapter 1: Molecular Profile and Strategic

Importance

Physicochemical and Structural Properties

2-Bromo-4-iodobenzaldehyde is a beige-colored solid at room temperature.^{[1][2]} Its structure is foundational to its utility, featuring a benzaldehyde core with a bromine atom at position 2 and an iodine atom at position 4. This specific arrangement is crucial for its reactivity profile. The key properties are summarized below.

Property	Value	Source(s)
CAS Number	261903-03-1	[3][4][5]
Molecular Formula	C ₇ H ₄ BrIO	[4][5][6]
Molecular Weight	310.91 g/mol	[4][5][6]
Appearance	Beige solid/powder	[1][2][3]
Melting Point	112-114 °C	[1][2][5]
Boiling Point	313.0±32.0 °C (Predicted)	[2]
Storage Conditions	2–8 °C under inert gas (Nitrogen/Argon)	[2][3][6]

It is imperative for researchers to distinguish **2-Bromo-4-iodobenzaldehyde** from its isomers, such as 4-Bromo-2-iodobenzaldehyde (CAS: 1261470-87-4)[7] or 5-Bromo-2-iodobenzaldehyde (CAS: 689291-89-2)[6], as the positional differences of the halogens dramatically alter the electronic properties and steric environment, thus dictating different outcomes in synthetic reactions.

The Strategic Value in Modern Synthesis

The true power of **2-Bromo-4-iodobenzaldehyde** lies in the differential reactivity of its three functional groups. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the more stable carbon-bromine bond. This allows for selective, stepwise functionalization of the aromatic ring. The aldehyde group offers a third reaction site, readily participating in nucleophilic additions, condensations, and reductive aminations.[8]

This trifecta of reactivity makes the compound an invaluable building block in fields that demand molecular complexity.[1] In drug discovery, it serves as a cornerstone for synthesizing novel heterocyclic scaffolds and active pharmaceutical ingredients (APIs). The ability to precisely introduce different substituents allows for the systematic exploration of a molecule's structure-activity relationship (SAR). Its applications are also growing in agrochemical development and materials science, where tailored molecular properties are essential.[1]

Chapter 2: Supplier Landscape and Procurement Strategy

Identifying Reputable Suppliers

Procuring high-purity **2-Bromo-4-iodobenzaldehyde** is the first critical step for any successful research campaign. Several chemical suppliers specialize in providing such advanced intermediates. Notable vendors include:

- NINGBO INNO PHARMCHEM CO.,LTD.[1]
- Sigma-Aldrich (Merck)[7]
- Thermo Fisher Scientific (Alfa Aesar)[9][10]
- ChemicalBook[2][3]
- ECHEMI[11]
- ChemScene[6]

When selecting a supplier, researchers should prioritize those who provide comprehensive documentation, including a Certificate of Analysis (CoA) with detailed purity data from methods like NMR and HPLC.

Cost Analysis

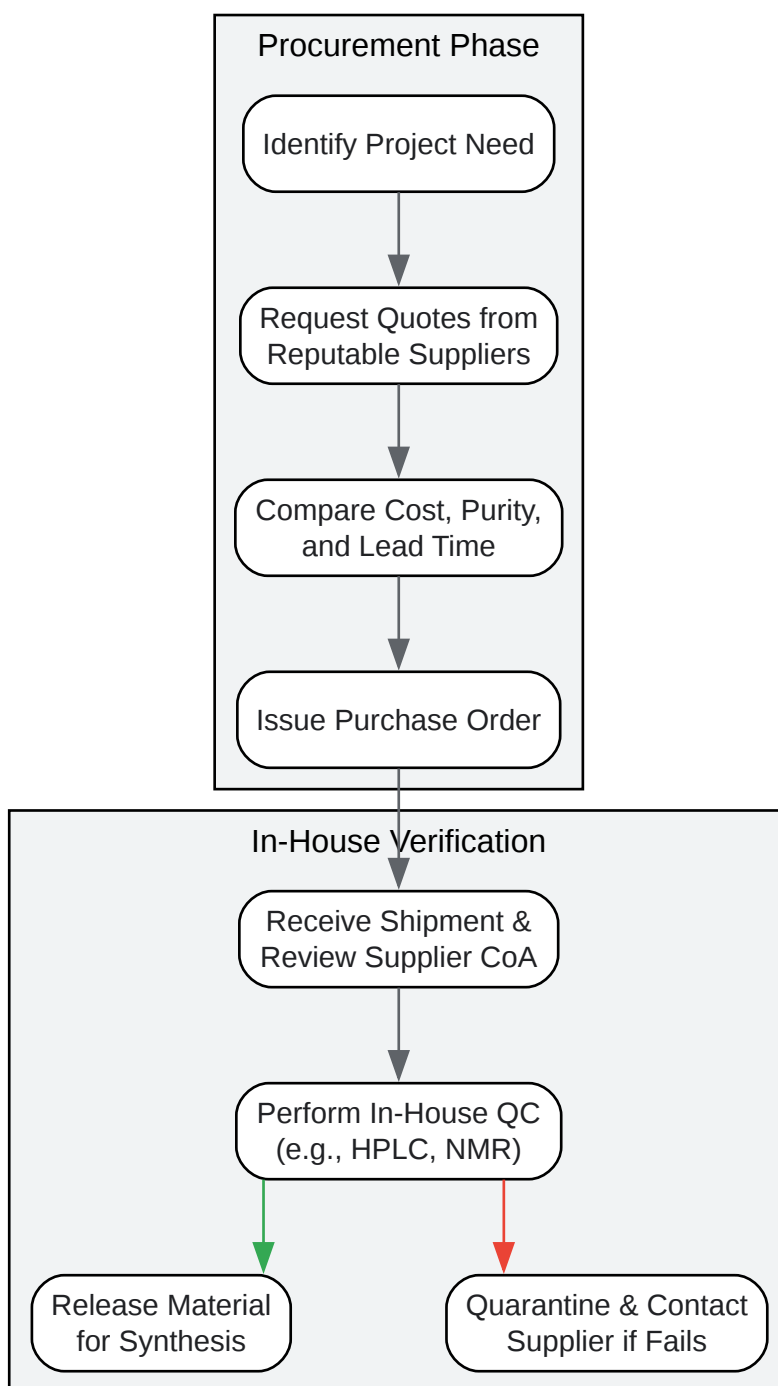
The cost of **2-Bromo-4-iodobenzaldehyde** is subject to market fluctuations, purity levels, and order volume. Most suppliers do not list prices publicly and operate on a quote-based system. [12] However, based on pricing for structurally similar halogenated benzaldehydes, researchers can form a general cost expectation.

Compound Example	Quantity	Approximate Price (USD)	Source
2-chloro-4-iodobenzaldehyde	1 g	\$273.94	[13]
2-chloro-4-iodobenzaldehyde	25 g	\$3,281.33	[13]
2-bromo-6-fluoro-3-iodobenzaldehyde	1 g	\$892.85	[14]

Key Takeaway: The cost per gram decreases significantly with bulk orders. For discovery-phase projects requiring small quantities, the cost is substantial, reflecting the compound's complex synthesis and high purity.

Procurement and Verification Workflow

A systematic approach to procurement ensures that the starting material meets the stringent requirements of the planned synthesis.



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Caption: Procurement and in-house quality control workflow.

Chapter 3: Quality Control and Analytical Validation

The Imperative of Purity

In multi-step synthesis, the purity of the starting material is paramount. Impurities can lead to unintended side reactions, difficult purification steps, and lower overall yields, compromising the integrity of the final product. For **2-Bromo-4-iodobenzaldehyde**, purities of >98% are common for research-grade material.[\[15\]](#)

Standard Analytical Protocols

Verifying the purity and identity of a newly acquired batch is a self-validating step that ensures trustworthiness in subsequent experiments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard, powerful methods for this purpose.[\[16\]](#)

Protocol 3.2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **2-Bromo-4-iodobenzaldehyde** by separating it from potential impurities based on polarity.
- Instrumentation & Columns:
 - HPLC system with a UV detector (set to 254 nm).
 - C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase:
 - A gradient of Acetonitrile (ACN) and Water is typically effective.
 - Example Gradient: Start with 60% ACN / 40% Water, ramp to 95% ACN / 5% Water over 15 minutes, hold for 5 minutes.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., ACN) to a concentration of approximately 1 mg/mL.[\[16\]](#)
 - Injection: Inject 10 μ L of the sample solution into the HPLC system.

- Data Analysis: Record the chromatogram. Integrate the area of all observed peaks. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.[16]

Protocol 3.2.2: Orthogonal Verification by Gas Chromatography (GC)

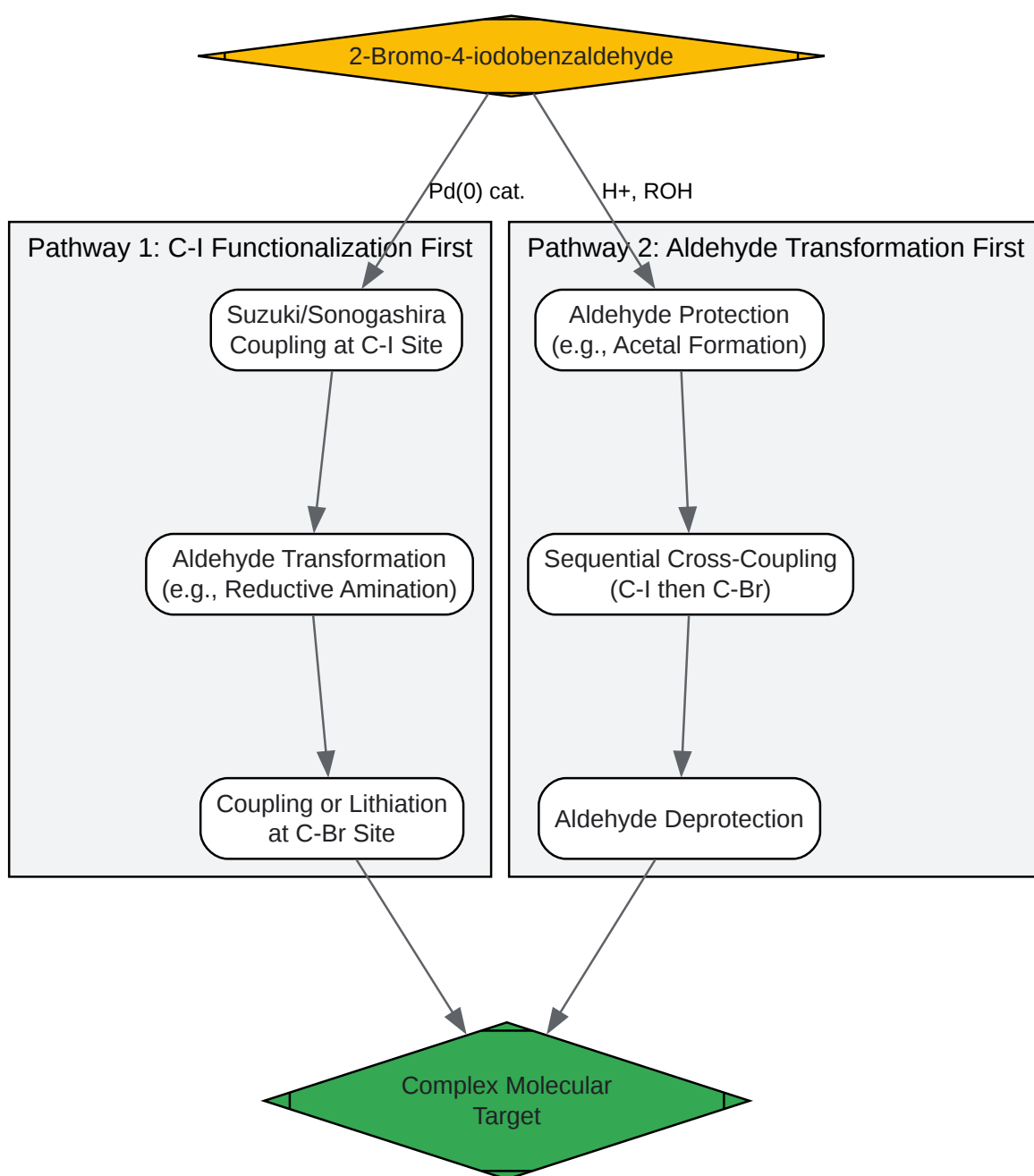
- Objective: To confirm purity and identify any volatile impurities that may not be well-resolved by HPLC.[16]
- Instrumentation & Columns:
 - GC system with a Flame Ionization Detector (FID).
 - A polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm).
- Methodology:
 - Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.
 - Oven Program: Start at 120 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[16]
 - Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the relative peak areas, similar to the HPLC method.[16]

Chapter 4: Core Applications in Synthetic Chemistry Leveraging Orthogonal Halogen Reactivity

The primary synthetic advantage of **2-Bromo-4-iodobenzaldehyde** is the ability to perform selective cross-coupling reactions. The C-I bond is more readily activated by palladium catalysts than the C-Br bond, allowing for a sequential functionalization strategy. This is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules that would be difficult to access otherwise.[1]

Synthetic Utility Workflow

The compound's three reactive sites can be addressed in various orders to achieve different molecular targets, as illustrated in the following workflow.



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Caption: Synthetic pathways leveraging the compound's functional groups.

Exemplary Protocol: Synthesis of an N-aryl Imine Derivative

This protocol demonstrates a common transformation of the aldehyde group, forming a C=N bond, a key step in many pharmaceutical syntheses.[\[11\]](#)

- Objective: To synthesize N-[(Z)-(2-bromo-4-iodophenyl)methylidene]aniline via condensation.
- Materials:
 - **2-Bromo-4-iodobenzaldehyde** (1.0 eq)
 - Aniline (1.1 eq)
 - Toluene (as solvent)
 - Dean-Stark apparatus
- Methodology:
 - To a round-bottom flask equipped with a Dean-Stark trap and condenser, add **2-Bromo-4-iodobenzaldehyde** (e.g., 3.11 g, 10 mmol) and toluene (50 mL).
 - Add aniline (1.03 g, 11 mmol) to the solution at room temperature.
 - Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
 - Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-18 hours).
 - Once complete, cool the reaction mixture to room temperature.
 - Evaporate the toluene under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield the pure imine product.

Chapter 5: Safety, Handling, and Storage

Material Safety Synopsis

As with any reactive chemical, proper handling is essential. The GHS hazard classifications for **2-Bromo-4-iodobenzaldehyde** highlight its primary risks.[\[4\]](#)

Hazard Statement	Description	GHS Code
Acute Toxicity, Oral	Harmful if swallowed	H302
Skin Irritation	Causes skin irritation	H315
Eye Irritation	Causes serious eye irritation	H319
Respiratory Irritation	May cause respiratory irritation	H335

Recommended Handling and Storage Procedures

- **Handling:** Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[\[9\]](#)[\[17\]](#) Avoid breathing dust and prevent contact with skin and eyes. [\[17\]](#) Eyewash stations and safety showers should be readily accessible.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[9\]](#)[\[17\]](#) To maintain product quality and prevent degradation, store under an inert atmosphere (e.g., nitrogen or argon) and refrigerate at 2-8°C.[\[2\]](#)[\[3\]](#) The compound is noted to be sensitive to light, moisture, and air.[\[9\]](#)[\[17\]](#)
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[\[17\]](#)

Conclusion

2-Bromo-4-iodobenzaldehyde is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its well-defined, orthogonal reactivity allows for the rational design and efficient synthesis of complex, high-value molecules. By understanding its properties, sourcing it from reliable suppliers, verifying its quality, and handling it with care, researchers can fully exploit its synthetic potential. As the demand for novel pharmaceuticals

and advanced materials continues to grow, the importance of strategic building blocks like **2-Bromo-4-iodobenzaldehyde** will undoubtedly increase, paving the way for future scientific breakthroughs.

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